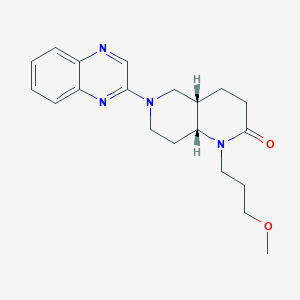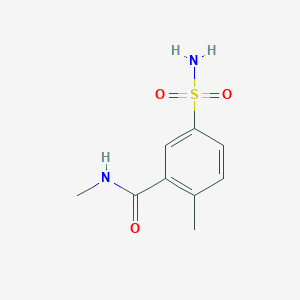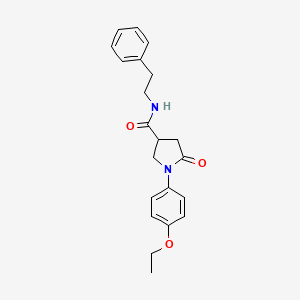
1-(4-ethoxyphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ethoxyphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide, also known as EEOP, is a synthetic compound that has gained attention in the scientific research community due to its potential applications in various fields.
Scientific Research Applications
1-(4-ethoxyphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide has been shown to have potential applications in various fields of scientific research, including cancer research, neuroprotection, and pain management. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and promote neurogenesis. In pain management, this compound has been found to have analgesic effects by modulating the activity of opioid receptors.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide is not fully understood, but it is believed to act on various molecular targets in the body. This compound has been shown to modulate the activity of opioid receptors, which are involved in pain management. It has also been found to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. Additionally, this compound has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in the body. In cancer cells, this compound has been shown to induce apoptosis and inhibit angiogenesis, which are important processes in cancer growth and metastasis. In neurons, this compound has been found to protect against oxidative stress and promote neurogenesis, which are important processes in neuroprotection and neuroregeneration. In pain management, this compound has been found to have analgesic effects by modulating the activity of opioid receptors.
Advantages and Limitations for Lab Experiments
1-(4-ethoxyphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its high yield and purity, as well as its potential applications in various fields of scientific research. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, the optimal dosage and administration of this compound for different applications are not well established, which can limit its effectiveness in certain experiments.
Future Directions
There are several future directions for research on 1-(4-ethoxyphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective treatments for cancer, neurodegenerative diseases, and pain management. Another direction is to explore its potential applications in other fields of scientific research, such as cardiovascular disease and inflammation. Additionally, more studies are needed to establish the optimal dosage and administration of this compound for different applications, which could improve its effectiveness in lab experiments.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in the scientific research community due to its potential applications in various fields. Its synthesis method has been optimized to achieve high yields and purity, making it a viable option for scientific research. This compound has been found to have potential applications in cancer research, neuroprotection, and pain management, and its mechanism of action is believed to involve modulation of various molecular targets in the body. While there are some limitations to using this compound in lab experiments, there are also several future directions for research that could lead to the development of more effective treatments for various diseases and conditions.
Synthesis Methods
1-(4-ethoxyphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide can be synthesized through a multi-step process that involves the reaction of 4-ethoxybenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. The chalcone intermediate is then reacted with proline and benzyl bromide to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable option for scientific research.
properties
IUPAC Name |
1-(4-ethoxyphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-2-26-19-10-8-18(9-11-19)23-15-17(14-20(23)24)21(25)22-13-12-16-6-4-3-5-7-16/h3-11,17H,2,12-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALAXCICQTUZDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aS*,8aR*)-6-[(2-amino-4-methylpyrimidin-5-yl)carbonyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5326213.png)

![5-chloro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5326232.png)
![N-[3-(dimethylamino)propyl]-5H-dibenzo[b,f]azepine-5-carboxamide hydrochloride](/img/structure/B5326239.png)
![2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-3-methoxyphenyl]acrylonitrile](/img/structure/B5326246.png)
![4-chloro-1-methyl-N-[3-(4-morpholinyl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5326253.png)
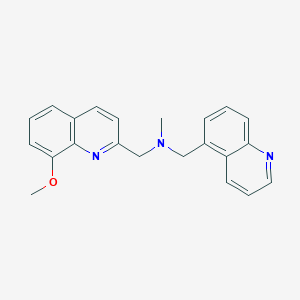
![4-({3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5326291.png)
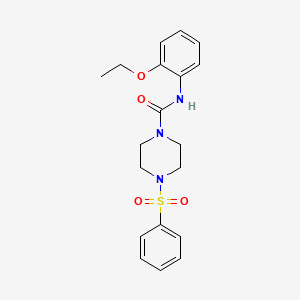
![2-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5326305.png)
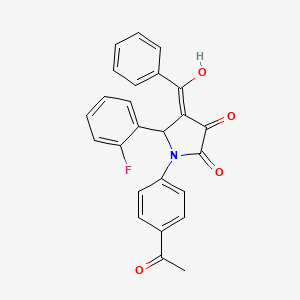
![4-[2-(allyloxy)-5-chlorobenzylidene]-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B5326322.png)
